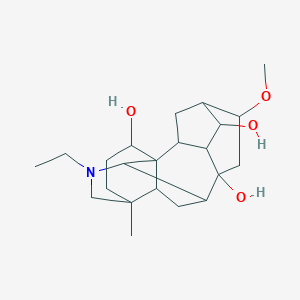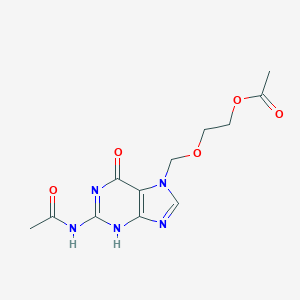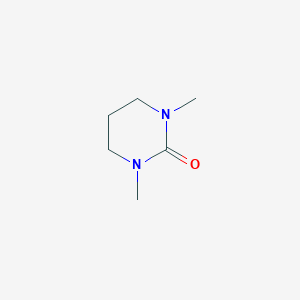
Isopropyl mandelate
Vue d'ensemble
Description
Isopropyl mandelate (IPM) is a synthetic compound that has found a wide range of applications in various fields, such as biochemistry, medicine, and drug discovery. IPM is a versatile compound that can be used as a reagent, catalyst, and solvent in various chemical and biochemical processes. IPM has been used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
Pharmaceutical Reference Standards
Isopropyl mandelate is used as a reference standard in pharmaceutical analytical testing . It is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products .
Impurity Reference Materials
This compound is also used as an impurity reference material . These materials are used in the pharmaceutical industry to identify and quantify impurities in drug substances and drug products .
Synthesis of Pregabalin
Isopropyl mandelate is associated with the synthesis of Pregabalin, a medication used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder .
Mandelic Acid Family
Isopropyl mandelate belongs to the Mandelic Acid family . Mandelic acid is used in the medical community due to its antibiotic properties and is also used in skincare products .
Biocatalyst in Enzyme Synthesis
The short-chain dehydrogenase/reductase (SDR) is a biocatalyst that could potentially be applied to the synthesis of (±)-ethyl mandelate . This enzyme requires the reduced form of the cofactor nicotine adenine dinucleotide (phosphate) (NAD(P)H), which is expensive .
Research and Development
Isopropyl mandelate is used in various research and development processes in the field of chemistry and biochemistry .
Mécanisme D'action
Target of Action
It is known to be an impurity in the synthesis of pregabalin, a medication used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder .
Biochemical Pathways
Isopropyl mandelate may be involved in the L-phenylalanine pathway, which is used in the production of mandelic acid derivatives . These derivatives are important intermediates in the synthesis of numerous pharmaceuticals . The conversion of phenylpyruvate to S-MA, a process that requires an enzyme with S-mandelate synthesis activity, is a key step in this pathway .
Result of Action
It is known that mandelic acid derivatives, which could potentially include isopropyl mandelate, are important intermediates in the synthesis of various pharmaceuticals .
Propriétés
IUPAC Name |
propan-2-yl 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJJMBMUZTUIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285542 | |
| Record name | 1-Methylethyl α-hydroxybenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl mandelate | |
CAS RN |
4118-51-8 | |
| Record name | 1-Methylethyl α-hydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4118-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl mandelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004118518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl mandelate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylethyl α-hydroxybenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chirality of Isopropyl Mandelate impact its interaction with Mandelic Acid enantiomers?
A1: The research demonstrates that (S)-Isopropyl Mandelate exhibits enantioselective interactions with the enantiomers of Mandelic Acid []. This means it interacts differently with (R)-Mandelic Acid compared to (S)-Mandelic Acid. This difference arises from specific chiral interactions, as evidenced by molecular modeling studies []. These interactions lead to observable differences in solution thermodynamics and crystallization kinetics for the two enantiomers of Mandelic Acid in the presence of (S)-Isopropyl Mandelate [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)









